3-Bromo-1,7,7-trimethyl-4-(morpholine-4-carbonyl)bicyclo[2.2.1]heptan-2-one
Description
The compound 3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (CAS: 10293-06-8) is a brominated derivative of camphor, featuring a bicyclo[2.2.1]heptan-2-one core with substituents at positions 1, 3, 4, and 7. Its molecular formula is C₁₀H₁₅BrO, with a molecular weight of 231.13 g/mol . The stereochemistry is critical, with reported configurations including (1R,3R,4S), (1S,3R,4R), and other enantiomers, which influence reactivity and applications .
Key structural features include:
- Bromine at position 3, enhancing electrophilic reactivity.
- Methyl groups at positions 1, 7, and 7, contributing to steric bulk.
This compound serves as a precursor in asymmetric synthesis, particularly for chiral organoaluminum reagents and sulfonated anions like [BCS]⁻ .
Properties
IUPAC Name |
3-bromo-1,7,7-trimethyl-4-(morpholine-4-carbonyl)bicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3/c1-13(2)14(3)4-5-15(13,10(16)11(14)18)12(19)17-6-8-20-9-7-17/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVKKNZQUJYPMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(C2=O)Br)C(=O)N3CCOCC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,7,7-trimethyl-4-(morpholine-4-carbonyl)bicyclo[2.2.1]heptan-2-one typically involves multiple steps:
Formation of the bicycloheptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the bromine atom: Bromination of the bicycloheptane core can be carried out using bromine or a bromine-containing reagent under controlled conditions.
Attachment of the morpholine ring: This step involves the formation of an amide bond between the bicycloheptane core and morpholine-4-carbonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,7,7-trimethyl-4-(morpholine-4-carbonyl)bicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction reactions: Reduction can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve solvents like dimethylformamide or acetonitrile and may require heating.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation reactions: Products may include ketones, carboxylic acids, or other oxidized forms.
Reduction reactions: Products include dehalogenated compounds or reduced forms of the original molecule.
Scientific Research Applications
3-Bromo-1,7,7-trimethyl-4-(morpholine-4-carbonyl)bicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-1,7,7-trimethyl-4-(morpholine-4-carbonyl)bicyclo[2.2.1]heptan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering protein conformation, or affecting signal transduction processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent and Stereochemical Variations
The table below compares the target compound with structurally related bicyclo[2.2.1]heptan-2-one derivatives:
Key Observations:
- Bromine vs.
- Stereochemical Impact : The (1R,3R,4S) configuration in the target compound is critical for its role in asymmetric catalysis, as stereocenters influence substrate binding in chiral Lewis acids .
Comparative Reactivity:
Biological Activity
3-Bromo-1,7,7-trimethyl-4-(morpholine-4-carbonyl)bicyclo[2.2.1]heptan-2-one is a synthetic compound characterized by its unique bicyclic structure and functional groups. Its molecular formula is with a molecular weight of 344.249 g/mol. The compound features a bromine atom at the 3rd position, three methyl groups at the 1st, 7th, and 7th positions, a carbonyl group at the 2nd position, and a morpholin-4-ylcarbonyl group at the 4th position.
Chemical Structure
The structural complexity of this compound suggests potential biological activities due to the presence of polar and functional groups that may interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H22BrNO3 |
| Molecular Weight | 344.249 g/mol |
| CAS Number | 1212423-96-5 |
| IUPAC Name | This compound |
The biological activity of this compound is hypothesized to involve several mechanisms:
- G Protein-Coupled Receptor (GPCR) Modulation :
-
Enzyme Inhibition :
- The carbonyl and amide functionalities could allow for interactions with enzymes through hydrogen bonding or other non-covalent interactions, potentially inhibiting enzymatic activity relevant in metabolic pathways or signaling cascades.
- Antiviral Activity :
Safety and Toxicology
Given that this compound is primarily intended for research purposes and not for therapeutic applications, detailed safety profiles are not extensively documented in public databases. However, as with many brominated compounds, caution should be exercised due to potential toxicity associated with halogenated organic compounds.
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